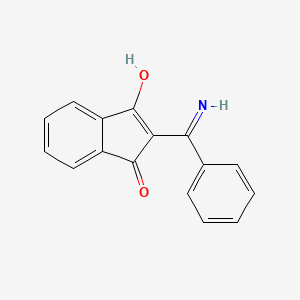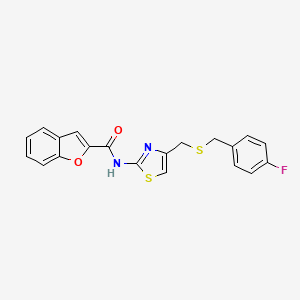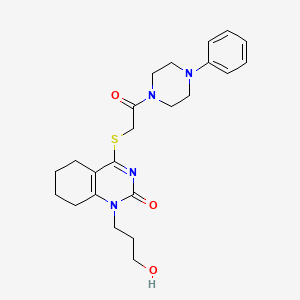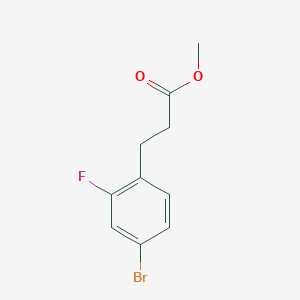
2-(Aminophenylmethylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminophenylmethylene)indane-1,3-dione is an organic compound with a molecular formula of C16H11NO2. This compound is characterized by the presence of two aromatic rings and a ketone moiety. It is a versatile building block used in various applications ranging from biosensing, bioactivity, and bioimaging to electronics and photopolymerization.
Méthodes De Préparation
The synthesis of 2-(Aminophenylmethylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with an appropriate aminophenylmethylene precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(Aminophenylmethylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone moiety to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
2-(Aminophenylmethylene)indane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biosensors and bioimaging agents.
Industry: The compound is used in the production of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications
Mécanisme D'action
The mechanism of action of 2-(Aminophenylmethylene)indane-1,3-dione involves its interaction with molecular targets through its ketone and aromatic moieties. The compound can act as an electron acceptor, facilitating various electron transfer processes. It can also participate in Knoevenagel reactions, forming conjugated systems with electron donors .
Comparaison Avec Des Composés Similaires
2-(Aminophenylmethylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as:
2-Arylidene-indan-1,3-dione: These derivatives have different substituents on the aromatic ring, leading to varied properties and applications.
Indanone: This compound is structurally similar but lacks the aminophenylmethylene group, resulting in different chemical behavior and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential
Propriétés
IUPAC Name |
2-(benzenecarboximidoyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDRZVBTDHPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239286 |
Source


|
| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85301-69-5 |
Source


|
| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)
![4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile](/img/structure/B2685234.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide](/img/structure/B2685243.png)
![7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2685244.png)



![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)
